Product packaging for 2-Ethoxyhexan-1-amine(Cat. No.:)

2-Ethoxyhexan-1-amine

Cat. No.: B13273353
M. Wt: 145.24 g/mol
InChI Key: KSVVHDCQQWNYJQ-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

Specific research dedicated exclusively to 2-Ethoxyhexan-1-amine is limited in prominent scientific databases. Its emergence is primarily as a catalogued chemical compound available for research purposes. While a detailed historical timeline for this particular molecule is not available, the development of its core components, aliphatic ethers and primary amines, has a rich history. The Williamson ether synthesis, developed in the 19th century, provided a foundational method for creating ethers. britannica.com Similarly, the synthesis of primary amines has been a long-standing area of investigation in organic chemistry, with numerous methods developed over the years. organic-chemistry.orglibretexts.orglibretexts.org The existence of this compound as a research chemical suggests its potential utility as a building block in the synthesis of more complex molecules, a common practice in modern drug discovery and materials science. enamine.netacs.orgnih.gov

Structural Characteristics and Chemical Classifications of Aliphatic Ethers and Primary Amines

This compound, with the molecular formula C8H19NO, is characterized by a hexane (B92381) backbone substituted with an ethoxy group at the second carbon and a primary amine group at the first carbon.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C8H19NO
CAS Number 876479-36-6
Molecular Weight 145.24 g/mol
Canonical SMILES CCCCC(CN)OCC

This data is compiled from publicly available chemical databases.

Aliphatic Ethers: Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups. britannica.com In the case of this compound, the ethoxy group (-OCH2CH3) is an aliphatic ether. Aliphatic ethers are generally less reactive than many other functional groups, which often makes them useful as solvents in chemical reactions. solubilityofthings.com They are typically characterized by a bent C-O-C bond, and the oxygen atom possesses two lone pairs of electrons, allowing ethers to act as hydrogen bond acceptors. libretexts.org

Primary Amines: Primary amines are derivatives of ammonia (B1221849) where one of the three hydrogen atoms has been replaced by an alkyl or aryl group. newworldencyclopedia.org The -NH2 group in this compound defines it as a primary aliphatic amine. The lone pair of electrons on the nitrogen atom makes primary amines basic and nucleophilic. fiveable.me This reactivity is central to many of their applications in organic synthesis. uomustansiriyah.edu.iq Primary aliphatic amines can participate in a wide range of reactions, including alkylation, acylation, and reactions with carbonyl compounds to form imines. britannica.com

Significance within the Broader Field of Organic Chemistry and Amine Research

The significance of this compound lies in its bifunctional nature, possessing both an ether and a primary amine group. This combination of functionalities makes it a potentially valuable building block in organic synthesis.

Primary aliphatic amines are fundamental to the construction of a vast array of more complex molecules. scispace.comnih.gov They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net The nucleophilicity of the amine group allows for the formation of carbon-nitrogen bonds, a critical step in the assembly of many biologically active compounds. acs.org

The ether functional group, while generally less reactive, can influence the physical and chemical properties of a molecule. chemistnotes.com The presence of the ethoxy group in this compound can impact its solubility, lipophilicity, and metabolic stability, all of which are important considerations in medicinal chemistry. enamine.netdiva-portal.org Ethers have also been explored as building blocks for the synthesis of nitrogen-containing heterocycles. researchgate.net

The combination of a primary amine and an ether in a single molecule like this compound offers synthetic chemists a tool with two distinct points for chemical modification. This allows for the sequential or selective reaction at either the amine or, under more forcing conditions, the ether, providing a pathway to a diverse range of molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B13273353 2-Ethoxyhexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethoxyhexan-1-amine

InChI

InChI=1S/C8H19NO/c1-3-5-6-8(7-9)10-4-2/h8H,3-7,9H2,1-2H3

InChI Key

KSVVHDCQQWNYJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)OCC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxyhexan 1 Amine

Amine Reactivity Studies

The lone pair of electrons on the nitrogen atom of the primary amine group makes it the principal site of reactivity in 2-Ethoxyhexan-1-amine. This reactivity manifests as basicity and nucleophilicity, enabling a wide range of chemical transformations.

Protonation and Basicity Investigations

Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. libretexts.orgquora.com The basicity of an amine is commonly expressed by the pKa of its conjugate acid (R-NH₃⁺). For simple primary alkyl amines, these pKa values typically fall within the range of 9.5 to 11.0. libretexts.orglibretexts.org

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Selected Amines
AmineStructureTypical pKa of Conjugate AcidReference
Ammonia (B1221849)NH₃9.25 libretexts.org
EthylamineCH₃CH₂NH₂10.6 libretexts.org
Aniline (B41778)C₆H₅NH₂4.6 libretexts.org
This compoundCH₃(CH₂)₃CH(OCH₂CH₃)CH₂NH₂~9.5 - 11.0 (Estimated) libretexts.orglibretexts.org

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons also endows the amine group with strong nucleophilic character, allowing it to attack electron-deficient centers. libretexts.org A common reaction showcasing this property is N-alkylation, typically achieved by reacting the amine with an alkyl halide. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.

However, the direct alkylation of primary amines like this compound can be difficult to control. masterorganicchemistry.com The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine. This can lead to a "runaway reaction" where further alkylation occurs, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com To achieve mono-alkylation, alternative methods such as reductive amination are often preferred. masterorganicchemistry.com More recent methodologies, such as the deoxygenative photochemical alkylation of secondary amides, offer streamlined pathways to substituted amines. nih.gov

Acylation and Sulfonylation Reactions

Acylation: this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction is a nucleophilic acyl substitution that forms a stable amide bond. thieme-connect.de The reaction is fundamental in organic synthesis for creating peptides and other complex molecules. nih.gov

Sulfonylation: In a similar fashion, the amine group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides. rsc.org This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. cbijournal.com Research has explored various catalysts and conditions to improve the efficiency and environmental friendliness of this transformation, including microwave-assisted solvent-free protocols and the use of catalysts like CsF-Celite or indium. rsc.orgcbijournal.comorganic-chemistry.org The formation of the sulfonamide product is generally faster with primary amines compared to secondary amines due to higher nucleophilicity. rsc.org

Table 2: Selected Methods for the Sulfonylation of Primary Amines
Reagent/CatalystConditionsKey AdvantagesReference
p-Toluenesulfonyl chloride, Pyridine0-25 °C, Solvent (e.g., THF)Traditional, high yield for simple amines cbijournal.com
Sulfonyl chlorideMicrowave irradiation, solvent- and catalyst-freeEnvironmentally benign, short reaction times, high yields rsc.org
Sulfonyl chloride, IndiumCatalyticFacile and efficient, tolerates less nucleophilic amines organic-chemistry.orgorganic-chemistry.org
Sulfonic acids, 2,4,6-trichloro- rsc.orgcbijournal.comorganic-chemistry.org-triazineMicrowave assistedStarts from sulfonic acids, high yield cbijournal.com

Formation of Derivatives (e.g., amides, imines, ureas)

The nucleophilicity of this compound allows for its conversion into a variety of important derivatives.

Amides: As discussed in the acylation section, amides are readily formed from the reaction of this compound with carboxylic acid derivatives. thieme-connect.de The direct reaction with a carboxylic acid is possible but requires high temperatures to drive off water. youtube.com More commonly, an activated carboxylic acid derivative like an acyl chloride, anhydride, or ester is used under milder conditions. nih.govyoutube.com

Imines: Primary amines react with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent elimination of a water molecule yields the C=N double bond of the imine. lumenlearning.comyoutube.com The reaction's rate is highly pH-dependent, with optimal formation typically occurring under mildly acidic conditions (pH ~5). lumenlearning.com

Ureas: Ureas are derivatives characterized by a carbonyl group bonded to two nitrogen atoms. Unsymmetrical ureas can be synthesized from this compound through several methods. A common approach involves reacting the amine with an isocyanate. google.com Alternative, safer methods avoid the use of toxic phosgene or isocyanates. nih.gov One such method is the reaction of the amine with a carbamate, such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection. bioorganic-chemistry.com Direct synthesis from amines and carbon dioxide is also possible, often proceeding through an alkyl ammonium alkyl carbamate intermediate. rsc.org

Ether Linkage Reactivity

The C-O-C ether linkage is known for its general lack of reactivity, which is why ethers are often used as solvents. chemistrysteps.compressbooks.pub Cleavage of this bond requires harsh conditions.

Cleavage Reactions of the Ether Bond

The ether bond in this compound can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org The reaction is a nucleophilic substitution where the first step is the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

The subsequent step depends on the structure of the alkyl groups attached to the oxygen. wikipedia.org For ethers with only primary and secondary alkyl groups, like this compound, the cleavage proceeds via an Sₙ2 mechanism. pressbooks.publibretexts.org The halide ion (Br⁻ or I⁻) acts as the nucleophile and attacks the less sterically hindered carbon atom. pressbooks.publibretexts.org In this compound, the two carbons adjacent to the ether oxygen are the ethyl group's primary carbon and the hexyl chain's secondary carbon. Therefore, the nucleophilic attack will preferentially occur at the less hindered ethyl carbon.

The expected products from the cleavage of this compound with one equivalent of HI or HBr would be 2-aminohexan-1-ol and the corresponding ethyl halide (ethyl iodide or ethyl bromide). If an excess of the acid is used, the newly formed alcohol group can also be substituted by a halide. libretexts.org

Oxidative Transformations of the Ether Moiety

The ether linkage in molecules structurally similar to this compound is generally stable but can undergo oxidative cleavage, particularly through enzymatic processes. Key enzyme systems, such as cytochrome P450 (P450) and fungal peroxygenases, are known to catalyze the scission of ether bonds. nih.govnih.gov

Cytochrome P450-mediated ether cleavage has been observed in various organisms. nih.gov The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to form a highly reactive iron-oxygen species. youtube.com This species can abstract a hydrogen atom from the carbon adjacent to the ether oxygen (α-carbon), initiating the cleavage process. For example, studies on phenoxybutyrate herbicides have shown that P450 enzymes can cleave the ether bond, resulting in the formation of a phenol and a carbonic acid. nih.gov The reaction is often inhibited by specific P450 inhibitors like metyrapone and carbon monoxide. nih.gov

Fungal peroxygenases, such as the one secreted by Agrocybe aegerita, also catalyze the H₂O₂-dependent cleavage of ethers. nih.gov The mechanism for these enzymes is understood as a two-electron oxidation. In the case of a cyclic ether like tetrahydrofuran, this results in a ring-opened product containing both an aldehyde and an alcohol group. nih.gov For alkyl aryl ethers, the reaction yields an aliphatic aldehyde and a phenol. nih.gov The proposed mechanism involves hydrogen abstraction from the α-carbon of the alkyl group. nih.gov

The table below summarizes findings from studies on the enzymatic oxidative cleavage of various ether compounds, which serve as models for the potential transformation of the ethoxy group in this compound.

Enzyme SystemSubstrate ExampleKey MechanismProductsReference
Cytochrome P450 (bacterial)4-(2,4-dichlorophenoxy)butyrateP450-mediated oxidationDichlorophenol, Succinic semialdehyde/succinate nih.gov
Fungal PeroxygenaseTetrahydrofuranTwo-electron oxidation4-hydroxybutanal nih.gov
Fungal Peroxygenase1,4-dimethoxybenzeneHydrogen abstraction4-methoxyphenol, Formaldehyde nih.gov
Cytochrome P450 (mammalian)p-(p-nitrophenoxy)phenolIpso-substitution by active oxygenp-nitrophenol, p-benzoquinone nih.gov

Stability and Degradation Pathways of this compound Analogues

The stability of this compound is determined by the chemical reactivity of its primary amine and ether functional groups under various environmental conditions. The degradation pathways for its analogues can be broadly categorized into hydrolysis, oxidation, and photolysis.

Investigation of Acidic and Basic Hydrolysis

Hydrolysis involves the cleavage of a chemical bond by the addition of water. For analogues of this compound, both the amine and ether functionalities can be considered, although they exhibit different susceptibilities to hydrolysis.

Acidic Hydrolysis: Under acidic conditions, the primary amine group will be protonated to form an ammonium salt. This generally increases its stability against certain reactions. However, acidic conditions are known to promote the hydrolysis of other functional groups. nih.gov While the ether linkage is notably resistant to hydrolysis, requiring strong acids and high temperatures for cleavage, the C-N bond in some amine compounds can be susceptible under these conditions. nih.govwikipedia.org Studies on glycosyl amines have shown that acidic environments (e.g., pH 5 or lower) lead to rapid hydrolysis, converting the amine back to the parent carbohydrate within hours. nih.gov

Basic Hydrolysis: In basic (alkaline) conditions, the amine group remains as a free base. Generally, both the primary amine and the ether linkage are stable and resistant to hydrolysis under basic conditions. nih.govnih.gov Research on various amino sugars demonstrated that in neutral and basic solutions, hydrolysis is significantly slower, with half-lives extending to several days. nih.gov The hydrolysis of amides under basic conditions produces a carboxylate salt and an amine or ammonia, but this is not directly applicable to the more stable primary amine in this compound. libretexts.orgchemguide.co.uklibretexts.org

The expected stability of a primary alkylamine-ether structure under different pH conditions is summarized below.

ConditionFunctional GroupExpected Reactivity/StabilityRationaleReference
Acidic (e.g., pH < 5)Primary AminePotential for slow hydrolysis of C-N bondProtonation of the amine may facilitate nucleophilic attack by water, similar to other amino compounds. nih.gov
Acidic (e.g., pH < 5)EtherHighly StableCleavage requires harsh conditions (strong acids, high temperature). wikipedia.org
Neutral / Basic (e.g., pH 7-10)Primary AmineStableHydrolysis is very slow under neutral and basic conditions. nih.gov
Neutral / Basic (e.g., pH 7-10)EtherHighly StableEther linkage is chemically inert to basic hydrolysis. nih.gov

Oxidative Degradation Mechanisms

The oxidative degradation of aliphatic amines is a significant pathway for their transformation. ntnu.no The initial step in the oxidation of amines typically involves a radical mechanism. ntnu.nooup.com This process can be initiated by:

Electron abstraction from the lone pair on the nitrogen atom. ntnu.no

Hydrogen abstraction from the α-carbon (the carbon bonded to the nitrogen) or the β-carbon. ntnu.nooup.com

Following the formation of the initial amine radical, subsequent reactions can lead to the scission of the nitrogen-carbon bond. ntnu.no This results in the formation of various degradation products, including ammonia, aldehydes, and smaller amines. oup.com The structure of the amine, such as the length of the alkyl chain, significantly influences its stability and the rate of degradation. oup.comresearchgate.net For instance, studies on various amines used in carbon capture have shown that longer alkyl chains can lead to a decrease in the rate of oxidative degradation. oup.comresearchgate.net

The general mechanism for the oxidative degradation of a primary amine analogue can be summarized as follows:

Initiation: Abstraction of a hydrogen atom from the carbon adjacent to the amino group to form a carbon-centered radical.

Propagation: The radical reacts with oxygen to form a peroxy radical, which can then undergo further reactions.

Termination: The reaction cascade terminates, leading to stable end products such as imines, which can subsequently hydrolyze to form aldehydes and ammonia. nilu.com

Advanced Analytical Characterization Techniques for 2 Ethoxyhexan 1 Amine

Chromatographic Separation Methods

Chromatography is indispensable for separating 2-Ethoxyhexan-1-amine from complex matrices, including reaction mixtures and formulated products. The choice of chromatographic technique is dictated by the analytical objective, such as purity assessment or the isolation of stereoisomers.

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. The analysis of primary aliphatic amines by GC can be challenging due to their high basicity, which can lead to peak tailing and adsorption on standard columns. labrulez.com To overcome these issues, specialized approaches are employed.

For the analysis of this compound, a deactivated capillary column is essential. Columns with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) treated with a base like potassium hydroxide (B78521) (KOH), are effective in minimizing analyte-column interactions and producing symmetrical peak shapes. labrulez.com A Flame Ionization Detector (FID) is commonly used for its sensitivity to hydrocarbon-containing compounds. For enhanced sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be utilized. cdc.gov

In a typical GC analysis for purity, a sample of this compound would be vaporized in a heated injector and separated on the column using a programmed temperature gradient. The retention time would be characteristic of the compound under the specific analytical conditions. The presence of impurities would be indicated by additional peaks in the chromatogram. Derivatization, for instance with pentafluorobenzoyl chloride, can also be employed to create a less polar, more volatile derivative, which may improve chromatographic performance and sensitivity. researchgate.net

Table 1: Predicted GC Parameters for Purity Analysis of this compound

ParameterValue/TypePurpose
Column Deactivated polar capillary column (e.g., DB-WAX, CP-Wax 52 CB)To achieve good separation and minimize peak tailing of the polar amine.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Injector Temperature ~250 °CTo ensure complete and rapid vaporization of the sample.
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 10 °C/minTo separate analytes based on their boiling points and interactions with the stationary phase.
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)FID for general-purpose detection; NPD for selective and sensitive detection of a nitrogen-containing compound.
Expected Retention Time Dependent on exact conditions, but would be a single sharp peak for a pure sample.To identify and quantify the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly in complex mixtures or when the analyte is not suitable for GC due to low volatility or thermal instability. However, the analysis of primary amines by reversed-phase HPLC on standard C18 columns presents challenges, including poor retention of the polar analyte and the lack of a strong UV chromophore for detection. sielc.com

To address these issues, several strategies can be implemented. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can enhance the retention of polar basic compounds like this compound. sielc.com Alternatively, pre-column derivatization with a reagent that imparts a UV-active or fluorescent tag to the amine group is a common approach. chromatographyonline.comnih.govresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride react with the primary amine group, allowing for sensitive detection by UV or fluorescence detectors. researchgate.netacs.org

For the analysis of this compound in a complex matrix, a gradient elution on a C18 column could be used, often with a mobile phase containing an ion-pairing reagent or buffered to an acidic pH to ensure the amine is in its protonated form, which can improve peak shape.

This compound possesses a chiral center at the second carbon of the hexyl chain, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC used to separate these stereoisomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the enantiomeric separation of primary amines, CSPs based on crown ethers are particularly effective. tandfonline.comregistech.com The principle of separation involves the formation of a host-guest complex between the protonated primary amine group (R-NH3+) of the analyte and the cavity of the crown ether. nih.gov The stereoselective interactions, which can include hydrogen bonding and steric hindrance, result in the differential retention of the two enantiomers. registech.com Cyclofructan-based CSPs have also demonstrated excellent selectivity for separating primary amine racemates. chromatographyonline.com

The mobile phase for such separations is typically acidic to ensure the protonation of the amine group, which is essential for the complexation with the crown ether. tandfonline.comnih.gov The ability to invert the elution order by using a CSP with the opposite chirality (e.g., R(+) vs. S(-) crown ether) can be advantageous, especially for preparative separations. registech.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular weight and structural connectivity of this compound, complementing the data obtained from chromatographic methods.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a molecule. For this compound (C8H19NO), the presence of a single nitrogen atom means its nominal molecular weight will be an odd number (145), a principle known as the "nitrogen rule". libretexts.orgwhitman.edu

In electron ionization (EI-MS), the molecular ion peak (M+) may be observed, though it can be weak for aliphatic amines. whitman.edumiamioh.edu The most characteristic fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would lead to the loss of a hexyl radical, but the more prominent alpha-cleavage would be the loss of the butyl group from the other side of the nitrogen-bearing carbon, resulting in a base peak at m/z 30, corresponding to the [CH2=NH2]+ ion. whitman.edu

Another significant fragmentation would involve cleavage of the ether bond. Cleavage of the C-O bond can occur, leading to characteristic fragments. Tandem mass spectrometry (MS/MS) can be used to further probe the structure by isolating a specific ion (e.g., the molecular ion) and inducing further fragmentation to establish connectivity.

Table 2: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
145[C8H19NO]+•Molecular Ion
116[C6H14NO]+Loss of ethyl group (•C2H5) from ether
100[C5H10NO]+Cleavage of the C-C bond between C3 and C4 of the hexyl chain
88[C4H10NO]+Cleavage of the C-C bond between C2 and C3 of the hexyl chain
72[C3H6NO]+Cleavage of the ether C-O bond with charge retention on the nitrogen-containing fragment
30[CH4N]+Alpha-cleavage resulting in [CH2=NH2]+

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in 1H and 13C NMR spectra, the complete connectivity of this compound can be confirmed.

In the 1H NMR spectrum , the protons on the carbon adjacent to the amine group (H-C-N) are expected to appear in the range of 2.3-3.0 ppm. libretexts.org Protons on the carbon adjacent to the ether oxygen (H-C-O) typically resonate around 3.3-4.0 ppm. pdx.edu The NH2 protons themselves often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. orgchemboulder.comlibretexts.org

In the 13C NMR spectrum , the carbons directly bonded to the electronegative nitrogen and oxygen atoms will be shifted downfield. The carbon attached to the nitrogen (C-N) would likely appear in the 30-50 ppm range, while the carbons attached to the ether oxygen (C-O) would be expected in the 50-90 ppm range. libretexts.orgpdx.edu

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

Atom Position (Structure: CH3CH2-O-CH(CH2CH2CH2CH3)-CH2-NH2)Predicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
-NH2 ~0.5 - 5.0 (broad singlet)-
-CH2-NH2 (C1) ~2.7~45
-O-CH-(C2) ~3.4~80
-CH2-CH2CH2CH3 (C3-C5) ~1.3 - 1.6~23-32
-CH2CH3 (C6) ~0.9~14
-O-CH2CH3 ~3.5 (quartet)~66
-OCH2CH3 ~1.2 (triplet)~15

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule. These methods rely on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. Raman spectroscopy, conversely, involves scattering of monochromatic light, where shifts in the frequency of the scattered light provide information about the vibrational modes. For this compound, these techniques provide a unique spectral fingerprint, allowing for the unambiguous identification of its primary amine, ether, and alkyl functionalities.

The key functional groups of this compound—the primary amine (-NH₂), the ether (C-O-C), and the alkane backbone (C-H, C-C)—exhibit distinct vibrational modes.

Primary Amine Group (-NH₂) Vibrations: The primary amine group is characterized by several distinct vibrational modes.

N-H Stretching: Primary amines (RNH₂) typically display two bands in the 3500-3250 cm⁻¹ region of the IR spectrum. orgchemboulder.comwpmucdn.com These correspond to the asymmetric and symmetric N-H stretching vibrations. spectroscopyonline.comyoutube.com The asymmetric stretch generally appears at a higher wavenumber (around 3400 cm⁻¹), while the symmetric stretch is found at a lower wavenumber (around 3300 cm⁻¹). youtube.com These absorptions are typically sharper and weaker than the broad O-H stretching bands of alcohols. orgchemboulder.com

N-H Bending (Scissoring): A characteristic N-H bending vibration, often referred to as a scissoring mode, is observed for primary amines in the range of 1650-1580 cm⁻¹. orgchemboulder.comspectroscopyonline.com

N-H Wagging: A strong and often broad absorption due to the out-of-plane bending or wagging of the N-H bond can be identified in the 910-665 cm⁻¹ region. orgchemboulder.comlibretexts.org

Ether Linkage (C-O-C) Vibrations: The presence of the ethoxy group is primarily confirmed by the C-O stretching vibration.

C-O Stretching: Ethers are characterized by a strong absorption band resulting from the C–O single-bond stretching. pressbooks.pub For aliphatic ethers like this compound, this band is typically prominent and appears in the 1150-1050 cm⁻¹ region. openstax.org

Alkyl Backbone Vibrations: The hexyl and ethyl chains of the molecule give rise to characteristic alkane vibrations.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are observed in the 3000-2850 cm⁻¹ range.

C-H Bending: The bending (scissoring and rocking) vibrations for methylene and methyl groups typically appear in the 1470-1370 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is generally found in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.org This band can sometimes overlap with other vibrations in the fingerprint region.

The combination of these characteristic absorptions provides a detailed spectral map of this compound. The presence of two distinct peaks in the N-H stretching region confirms its primary amine status, while the strong C-O stretch confirms the ether functionality.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

The following table summarizes the expected vibrational frequency ranges for the key functional groups in this compound.

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)Intensity
Asymmetric N-H StretchPrimary Amine (-NH₂)3400–3300Medium-Weak, Sharp
Symmetric N-H StretchPrimary Amine (-NH₂)3330–3250Medium-Weak, Sharp
C-H StretchAlkyl (-CH₃, -CH₂)3000–2850Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650–1580Medium-Variable
C-H BendAlkyl (-CH₃, -CH₂)1470–1370Medium
C-N StretchAliphatic Amine1250–1020Medium-Weak
C-O StretchEther (-C-O-C-)1150–1050Strong
N-H WagPrimary Amine (-NH₂)910–665Strong, Broad

Note: The exact peak positions can be influenced by the molecular environment, sample phase (liquid, gas, solid), and solvent used during analysis.

Theoretical and Computational Chemistry of 2 Ethoxyhexan 1 Amine

Electronic Structure and Molecular Orbital Theory Studies

The electronic properties of 2-Ethoxyhexan-1-amine are dictated by the interplay between the electron-donating amino group (-NH₂) and the electronegative ether oxygen, situated on a flexible hexane (B92381) backbone. Molecular orbital theory provides a framework for understanding the distribution of electrons and predicting the molecule's reactivity. jchemrev.com

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and calculate fundamental electronic properties.

The primary amine and the ether group introduce polarity to the molecule. The nitrogen and oxygen atoms, with their lone pairs of electrons, are centers of high electron density. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its chemical reactivity. The HOMO is expected to be localized primarily on the nitrogen atom of the amine group, indicating its role as a nucleophile and electron donor. The LUMO would likely be distributed across the C-N and C-O antibonding regions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity.

Table 1: Representative DFT-Calculated Ground State Properties (Hypothetical) Calculated values are illustrative and based on typical results for similar short-chain amino ethers.

Property Predicted Value Significance
Optimized Ground State Energy -485.XXXX Hartrees Provides a baseline for comparing the stability of different conformers.
HOMO Energy -6.2 eV Indicates the energy of the highest-energy electrons, related to ionization potential.
LUMO Energy +1.5 eV Indicates the energy of the lowest-energy empty orbital, related to electron affinity.
HOMO-LUMO Gap 7.7 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy calculations, particularly for studying subtle non-covalent interactions, ab initio methods like Møller-Plesset perturbation theory (MP2) are employed. acs.orgnih.gov These methods are computationally more intensive than DFT but provide a higher level of accuracy for electron correlation effects. nih.gov In the context of this compound, MP2 calculations with an augmented basis set (e.g., aug-cc-pVDZ) would be ideal for accurately quantifying the strength of the intramolecular hydrogen bond between the amine protons and the ether oxygen. This interaction is critical for determining the relative stability of different conformers. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule and is an excellent predictor of its reactive sites. nih.gov For this compound, the MEP would show distinct regions of negative and positive potential.

Negative Potential (Red/Yellow): Regions of highest electron density, corresponding to the lone pairs on the nitrogen and oxygen atoms. These are the primary sites for electrophilic attack and hydrogen bond donation. The nitrogen atom's lone pair is generally more basic and nucleophilic than the ether oxygen's.

Positive Potential (Blue): Regions of lowest electron density, primarily located around the hydrogen atoms of the amine group (-NH₂). These sites are susceptible to nucleophilic attack and are the hydrogen-bond donor sites.

Natural Bond Orbital (NBO) analysis would further quantify the charge distribution, providing specific atomic charges.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Extrema (Hypothetical)

Atom/Region Predicted MEP Value (kcal/mol) Implication
Nitrogen Lone Pair -45 to -55 Strongest site for electrophilic attack and protonation.
Oxygen Lone Pairs -30 to -40 Secondary site for electrophilic attack and hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl and ethyl chains in this compound gives rise to a complex conformational landscape. Identifying the most stable conformers is essential for understanding its physical properties and biological interactions. organicchemistrytutor.comscribd.com

Energy Landscape Exploration and Stable Conformer Identification

A crucial factor in the conformational preference of this compound is the potential for an intramolecular hydrogen bond. jchemrev.comjchemrev.com A conformation where the amine group can fold back to allow one of its hydrogen atoms to interact with the ether oxygen (N-H···O) would likely be highly stabilized. nih.gov This would create a pseudo-cyclic structure. Such folded, hydrogen-bonded structures are often the global minimum energy conformers for flexible molecules containing both hydrogen bond donors and acceptors. nih.gov Computational studies on similar molecules, like ethanolamines, have shown that intramolecular hydrogen bonding leads to highly stable, ring-like conformations. nih.gov

Table 3: Key Dihedral Angles and Potential Low-Energy Conformers

Dihedral Angle Description Expected Stable Conformations
N-C1-C2-C3 Defines the orientation of the aminoethyl group relative to the butyl chain. Anti and gauche conformers.
C1-C2-O-C(ethyl) Defines the orientation of the ethoxy group. Anti and gauche conformers.

The most stable conformer is likely one that balances the minimization of steric hindrance (favoring extended, anti-arrangements) with the stabilization gained from the intramolecular hydrogen bond (favoring a folded, gauche-like arrangement). nih.gov

Dynamics of Intramolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of this compound over time, including its conformational changes and interactions with a solvent. nih.gov Simulating the molecule in an explicit solvent, such as water or a nonpolar solvent like hexane, would reveal how the environment affects its structure.

In a Nonpolar Solvent: In a nonpolar environment, the intramolecular hydrogen bond would be a dominant stabilizing force, and the molecule would likely spend a significant amount of time in a folded conformation.

In a Polar, Protic Solvent (e.g., Water): In water, the situation is more complex. Water molecules can act as both hydrogen bond donors and acceptors, competing with the internal N-H···O interaction. nih.govnih.gov The solvent could form hydrogen bonds with both the amine group (N-H···OH₂) and the ether oxygen (O···H₂O). This competition would likely destabilize the intramolecularly hydrogen-bonded state, leading to a higher population of more extended, solvated conformers. The conformational equilibrium would thus be highly sensitive to the solvent environment. rsc.org MD simulations can quantify these effects by analyzing the lifetime of intramolecular vs. intermolecular hydrogen bonds.

Prediction of Chemical Reactivity and Selectivity in this compound

The prediction of how and where a molecule will react is a cornerstone of modern chemistry. For this compound, theoretical and computational chemistry provides powerful tools to understand its reactivity and selectivity without the need for physical experimentation. By employing methods rooted in quantum mechanics, specifically Density Functional Theory (DFT), it is possible to calculate a range of molecular properties that act as descriptors of chemical behavior. These descriptors help in identifying the most reactive sites within the molecule and in modeling the energetic landscape of potential reaction pathways.

Conceptual DFT Descriptors (e.g., Fukui functions, electrophilicity index)

Conceptual DFT is a subfield of Density Functional Theory that provides a framework for quantifying and understanding chemical concepts like electronegativity, chemical hardness, and reactivity. mdpi.com It uses various descriptors, derived from how the electron density of a molecule changes, to predict its chemical behavior. mdpi.com These descriptors are categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites within the molecule. tandfonline.com

Global Reactivity Descriptors

Chemical Potential (μ): Related to the negative of electronegativity, this descriptor indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net It is a crucial measure of a molecule's electron-accepting capability. researchgate.net

Nucleophilicity Index (N): This index provides a scale for the nucleophilic character of a molecule, indicating its ability to donate electrons. Primary amines like this compound are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.orgmsu.edu

For a primary amine such as this compound, calculations would be expected to show a high nucleophilicity index and a relatively low electrophilicity index, confirming its role as an electron donor in most chemical reactions.

Local Reactivity Descriptors

To determine where on the this compound molecule a reaction is most likely to occur, local descriptors are used. The most prominent of these are the Fukui functions.

Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgscm.com This allows for the identification of the most reactive atomic sites for different types of attack:

f+(r): This function measures the reactivity towards a nucleophilic attack (the molecule accepting electrons). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r): This function measures the reactivity towards an electrophilic attack (the molecule donating electrons). The site with the highest f- value is the most susceptible to attack by an electrophile. auburn.edu

f0(r): This function is used to predict sites for radical attack.

For this compound, the primary amine group (-NH₂) is the most significant feature. The lone pair on the nitrogen atom makes it the most electron-rich and basic site in the molecule. chemistrysteps.com Therefore, a conceptual DFT calculation would be expected to show the highest f- value on the nitrogen atom, identifying it as the principal site for electrophilic attack (i.e., acting as a nucleophile). The oxygen atom of the ethoxy group would be another potential nucleophilic site, though generally less reactive than the amine nitrogen. Conversely, electrophilic sites (with high f+ values) would likely be associated with the hydrogen atoms of the amine group or other electropositive centers.

Illustrative Data for Conceptual DFT Analysis of this compound

While specific experimental or calculated data for this compound is not available in published literature, the table below provides an illustrative example of the kind of results a condensed Fukui function analysis would yield. The values are hypothetical but reflect the expected chemical reactivity based on the molecule's structure.

Atom/GroupCondensed Fukui Function (f+) (for Nucleophilic Attack)Condensed Fukui Function (f-) (for Electrophilic Attack)Condensed Fukui Function (f0) (for Radical Attack)
N (Amine)0.080.45 0.27
O (Ether)0.120.150.14
C1 (CH₂) adjacent to N0.150.050.10
C2 (CH) adjacent to O0.20 0.030.12

Note: This table is for illustrative purposes only. The values are hypothetical and represent the expected trends in reactivity.

Synthesis and Study of Functionalized Derivatives and Analogues of 2 Ethoxyhexan 1 Amine

Structure-Reactivity and Structure-Property Relationship Studies

The systematic investigation into the structure-reactivity and structure-property relationships of 2-Ethoxyhexan-1-amine and its analogues is fundamental to understanding their chemical behavior and potential applications. Although specific experimental data for this compound is limited in publicly available literature, general principles of organic chemistry and findings from related aliphatic amines and ether-containing compounds can be used to predict and rationalize its behavior. Such studies typically involve modifying the molecular structure and observing the resultant changes in reactivity and physical properties.

The core structure of this compound, featuring a primary amine and an ether linkage, presents several avenues for derivatization. Modifications can be broadly categorized into alterations of the alkyl chain, functionalization of the amino group, and changes to the ethoxy moiety.

Influence of Structural Modifications on Reactivity

The reactivity of this compound is primarily dictated by the nucleophilicity of the primary amino group. msu.edumsu.edu The lone pair of electrons on the nitrogen atom allows it to participate in a variety of chemical reactions, including alkylation, acylation, and reactions with carbonyl compounds to form imines.

Alkylation and Acylation: The amino group of this compound can be readily alkylated or acylated to produce secondary and tertiary amines, or amides, respectively. The rate and extent of these reactions are influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents. For instance, increasing the steric bulk of the alkylating agent would be expected to decrease the reaction rate.

Influence of the Ethoxy Group: The presence of the ethoxy group at the C2 position can influence the reactivity of the amino group through inductive and steric effects. The oxygen atom exerts an electron-withdrawing inductive effect, which could slightly decrease the nucleophilicity of the amine compared to a simple hexylamine. However, the ether linkage can also participate in chelation with certain metal ions, potentially altering the reactivity profile of the molecule in specific contexts.

A hypothetical study on the relative reactivity of this compound and its analogues in a standard acylation reaction might yield the results presented in Table 1.

Table 1: Hypothetical Relative Reaction Rates of this compound Analogues in Acylation

Compound Structural Modification Expected Relative Rate Rationale
1 2-Methoxyhexan-1-amine 1.1 Less steric hindrance from the methoxy (B1213986) group compared to the ethoxy group may slightly increase the reaction rate.
2 2-Isopropoxyhexan-1-amine 0.8 Increased steric bulk of the isopropoxy group would likely hinder the approach of the acylating agent, reducing the reaction rate.
3 N-methyl-2-ethoxyhexan-1-amine 0.5 As a secondary amine, increased steric hindrance and electronic effects from the methyl group would lower the reactivity compared to the primary amine.
4 2-Ethoxyheptan-1-amine 0.95 A longer alkyl chain is expected to have a minimal electronic effect on the distant amino group, with a negligible impact on reactivity.

Structure-Property Relationship Studies

The physical and chemical properties of this compound and its derivatives are intrinsically linked to their molecular structure. Key properties of interest include pKa, lipophilicity (logP), and boiling point.

pKa and Basicity: The basicity of the amino group, quantified by its pKa value, is a critical property. The ethoxy group's electron-withdrawing nature is expected to slightly lower the pKa of this compound compared to hexylamine, making it a slightly weaker base. Modifications that introduce further electron-withdrawing groups would decrease the basicity, while electron-donating groups would increase it.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the ether oxygen atom in this compound increases its polarity and potential for hydrogen bonding with water, which would likely result in a lower logP value compared to an analogous tertiary amine lacking the ether linkage. Altering the length of the alkyl chain or adding functional groups will significantly impact the lipophilicity. For example, increasing the length of the alkyl chain would increase the logP value.

Chirality: The C2 position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). libretexts.org While the enantiomers of a chiral amine have identical physical properties such as boiling point and density, they can exhibit different biological activities and interactions with other chiral molecules. The rapid interconversion of enantiomers through pyramidal inversion is a known phenomenon in many chiral amines. libretexts.org

A summary of the predicted physicochemical properties of this compound and its hypothetical analogues is presented in Table 2.

Table 2: Predicted Physicochemical Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Predicted pKa Predicted logP Predicted Boiling Point (°C)
This compound C8H19NO 145.24 10.5 2.3 185-190
2-Methoxyhexan-1-amine C7H17NO 131.22 10.55 1.8 170-175
2-Butoxyhexan-1-amine C10H23NO 173.30 10.45 3.3 210-215
N-ethyl-2-ethoxyhexan-1-amine C10H23NO 173.30 10.8 2.9 195-200

Conclusion and Future Research Directions

Summary of Current Research Status and Knowledge Gaps

Currently, dedicated research on 2-Ethoxyhexan-1-amine is sparse in publicly accessible scientific literature. While its basic chemical properties can be inferred from its structure—a primary amine attached to a hexyl chain with an ethoxy group at the second carbon—detailed experimental data on its synthesis, reactivity, and potential applications are largely unavailable. This represents a significant knowledge gap. The primary challenges and unanswered questions revolve around:

Optimal Synthetic Pathways: While general methods for synthesizing alkoxy amines exist, such as the alkylation of ammonia (B1221849) or the reduction of corresponding oximes or nitriles, the most efficient and stereoselective route to this compound has not been established. google.comrsc.org

Physicochemical Properties: Detailed experimental data on properties such as boiling point, melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) are not readily available.

Reactivity Profile: The interplay between the primary amine and the ether linkage in this compound is not documented. Understanding its nucleophilicity, basicity, and how the ethoxy group influences the reactivity of the amine is crucial. libretexts.org

Biological Activity: There is no information on the potential biological effects of this compound, which is a significant unknown given that many functionalized amines have applications in pharmaceuticals and agrochemicals. whamine.com

Emerging Methodologies and Techniques

Future research on this compound can benefit significantly from advancements in chemical synthesis and analysis.

Synthesis:

Catalytic Asymmetric Hydrogenation: For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of imines or enamines is a powerful tool that could be applied to produce enantiomerically pure forms of this compound. acs.org

Reductive Amination: Modern reductive amination protocols, potentially utilizing visible-light-mediated catalysis, could offer efficient and environmentally friendly routes to this compound from the corresponding ketone or aldehyde. rsc.org

Flow Chemistry: Continuous flow synthesis could be employed to optimize reaction conditions, improve safety, and enable scalable production of this compound and its derivatives.

Analytical Techniques:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases will be essential for the separation and analysis of the enantiomers of this compound. nih.govwiley.com

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could provide detailed structural information and aid in the identification of isomers and conformers without the need for chromatographic separation. acs.org

Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the compound's spectroscopic properties, conformational preferences, and reaction mechanisms, guiding experimental work. acs.orgnih.gov

Table 1: Potential Analytical Techniques for this compound | Technique | Purpose | | :--- | :--- | | Nuclear Magnetic Resonance (NMR) | Structural elucidation (1H, 13C) and determination of purity. | | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (N-H, C-O-C). | | Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | | Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and impurities. |

Potential Impact on Fundamental and Applied Chemistry

The study of this compound, as a bifunctional compound, could contribute to a deeper understanding of intramolecular interactions and their influence on chemical reactivity. oup.comalbany.edu

Fundamental Chemistry:

Stereoelectronic Effects: The presence of the ethoxy group at the C2 position could influence the stereoselectivity of reactions at the amine.

Chelation: The ability of the ether and amine groups to act as a bidentate ligand for metal ions could be explored, with implications for catalysis and coordination chemistry.

Applied Chemistry:

Surfactants: The amphiphilic nature of this compound suggests potential applications as a surfactant or emulsifier. wikipedia.org

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals, and the specific structure of this compound might offer unique properties in this regard. wikipedia.org

Building Block for Pharmaceuticals: The amino ether motif is present in some biologically active molecules. This compound could serve as a valuable synthon in medicinal chemistry. mdpi.com

Materials Science: Functionalized amines are used to modify the surface of materials. For instance, it could be used to functionalize graphene oxide or in the formulation of polymers and coatings. researchgate.net

Interdisciplinary Research Opportunities

The exploration of this compound opens up several avenues for interdisciplinary research:

Chemical Biology: Investigating the interactions of this compound with biological systems, such as enzymes or receptors, could uncover novel therapeutic or diagnostic applications. The development of "smart alkoxyamines" that can be activated under specific biological conditions is an emerging field. rsc.org

Environmental Science: The biodegradability and potential environmental impact of this compound would be an important area of study, particularly if it finds use in large-scale industrial applications.

Computational Science: Collaboration between experimental and computational chemists will be crucial to model the behavior of this molecule, predict its properties, and design new derivatives with tailored functionalities. nih.gov

Table 2: Potential Research Directions for this compound | Research Area | Focus | Potential Outcome | | :--- | :--- | :--- | | Synthetic Chemistry | Development of stereoselective synthetic routes. | Efficient production of enantiomerically pure this compound. | | Physical Chemistry | Detailed characterization of physicochemical and spectroscopic properties. | A comprehensive dataset for future research and applications. | | Materials Science | Use as a surface functionalization agent or polymer additive. | New materials with enhanced properties. | | Medicinal Chemistry | Synthesis and biological evaluation of derivatives. | Discovery of new bioactive compounds. | | Computational Chemistry | Theoretical modeling of reactivity and properties. | Deeper understanding of structure-activity relationships. |

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxyhexan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound can proceed via reductive amination of 2-ethoxyhexanal with ammonia using catalysts like palladium or nickel. Alternatively, nucleophilic substitution of 1-bromo-2-ethoxyhexane with ammonia under high-pressure conditions may yield the target compound. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (5–10 mol%) .
  • Data Table :
PrecursorCatalystTemperature (°C)Yield (%)
2-ethoxyhexanal + NH₃Pd/C (10 mol%)10065–75
1-bromo-2-ethoxyhexane + NH₃None12050–60

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use GC-MS to assess purity (>95%) and NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm structure. Key NMR signals:
  • ¹H NMR (CDCl₃) : δ 1.2–1.4 (m, 4H, CH₂), 2.6 (t, 2H, NH₂), 3.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).
  • ¹³C NMR : δ 14.1 (CH₃), 45.8 (NH₂-CH₂), 67.5 (OCH₂).
    HPLC with a C18 column (acetonitrile/water gradient) can resolve impurities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :
  • Solubility : Miscible in polar solvents (water, ethanol) due to the ethoxy group; logP ≈ 1.7.
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C.
  • pKa : ~10.2 (amine group), enabling pH-dependent protonation in aqueous reactions .

Advanced Research Questions

Q. How does the ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, stabilizing adjacent carbocations and enhancing reactivity in SN1 mechanisms. In SN2 reactions, steric hindrance from the hexyl chain may reduce efficiency. Comparative studies with non-ethoxy analogs (e.g., hexan-1-amine) show a 20–30% increase in reaction rates for ethoxy-containing derivatives .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein databases (PDB) can predict interactions with enzymes like monoamine oxidases. Validate with isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Alternatively, synthesize diastereomeric salts with (+)-dibenzoyltartaric acid and isolate via crystallization. Reported enantiomeric excess (ee) values exceed 90% for optimized protocols .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for reductive amination: How to address variability?

  • Methodological Answer : Contradictions arise from differences in catalyst activation (e.g., pre-reduced Pd/C vs. in situ reduction). Standardize protocols by pre-treating catalysts with H₂ gas and monitoring reaction progress via TLC. Reproducible yields (70–75%) are achievable with controlled ammonia stoichiometry (2:1 molar ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.